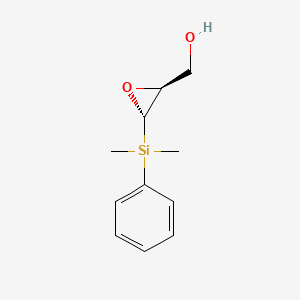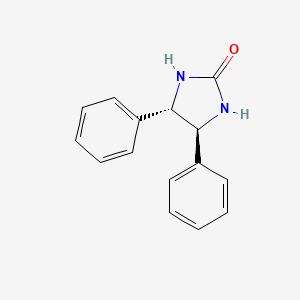![molecular formula C11H26SSn B12560681 Trimethyl[3-(pentylsulfanyl)propyl]stannane CAS No. 193691-27-9](/img/structure/B12560681.png)
Trimethyl[3-(pentylsulfanyl)propyl]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[3-(pentylsulfanyl)propyl]stannane is an organotin compound with the molecular formula C11H24SSn. This compound is characterized by the presence of a tin atom bonded to a trimethyl group and a 3-(pentylsulfanyl)propyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethyl[3-(pentylsulfanyl)propyl]stannane can be synthesized through the reaction of trimethyltin chloride with 3-(pentylsulfanyl)propyl lithium. The reaction typically takes place in an inert atmosphere to prevent oxidation and hydrolysis. The reaction conditions include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Inert Atmosphere: Nitrogen or argon gas
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[3-(pentylsulfanyl)propyl]stannane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The tin atom can be reduced to form lower oxidation state tin compounds.
Substitution: The trimethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Lower oxidation state tin compounds
Substitution: Various organotin derivatives depending on the substituent introduced
Wissenschaftliche Forschungsanwendungen
Trimethyl[3-(pentylsulfanyl)propyl]stannane has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Trimethyl[3-(pentylsulfanyl)propyl]stannane involves its interaction with molecular targets such as enzymes and receptors. The tin atom can coordinate with various ligands, influencing the compound’s reactivity and biological activity. The sulfur atom in the pentylsulfanyl group can also participate in redox reactions, further modulating the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl[3-(methylsulfanyl)propyl]stannane
- Trimethyl[3-(ethylsulfanyl)propyl]stannane
- Trimethyl[3-(butylsulfanyl)propyl]stannane
Uniqueness
Trimethyl[3-(pentylsulfanyl)propyl]stannane is unique due to the presence of the pentylsulfanyl group, which imparts distinct chemical and physical properties. This group influences the compound’s solubility, reactivity, and potential biological activity, making it a valuable reagent in various applications.
Eigenschaften
CAS-Nummer |
193691-27-9 |
|---|---|
Molekularformel |
C11H26SSn |
Molekulargewicht |
309.10 g/mol |
IUPAC-Name |
trimethyl(3-pentylsulfanylpropyl)stannane |
InChI |
InChI=1S/C8H17S.3CH3.Sn/c1-3-5-6-8-9-7-4-2;;;;/h2-8H2,1H3;3*1H3; |
InChI-Schlüssel |
HBCJBZHCPAYFOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCSCCC[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane](/img/structure/B12560602.png)
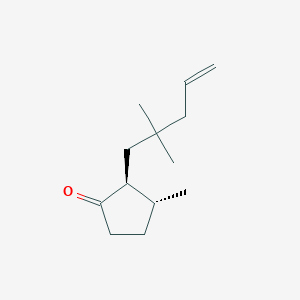
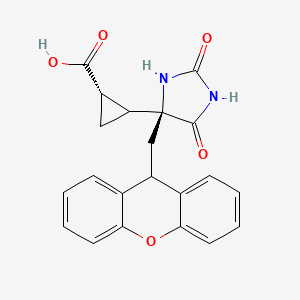
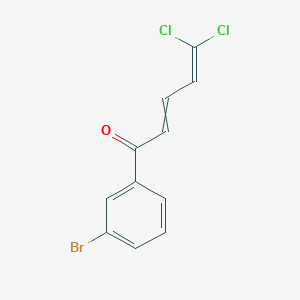
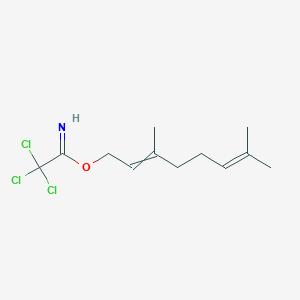
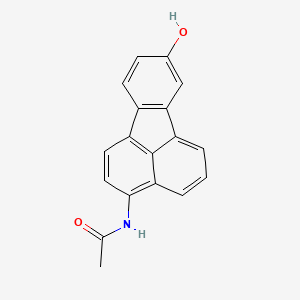

![Acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12560639.png)
![Cyclopropyl[4-(2,3-dihydro-1H-inden-1-yl)piperazin-1-yl]methanone](/img/structure/B12560641.png)

![4-hydroxy-2-methyl-5-phenylthieno[2,3-b]pyridin-6(7H)-one](/img/structure/B12560648.png)
methyl}benzoic acid](/img/structure/B12560650.png)
